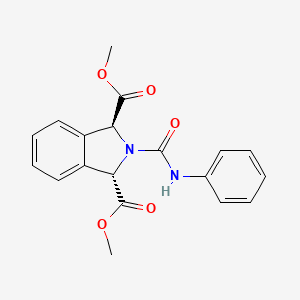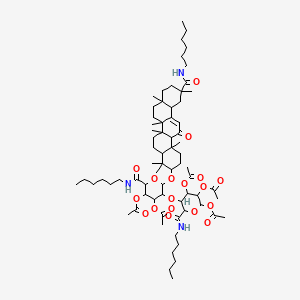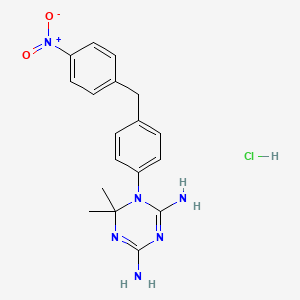
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a nitrophenyl group and a triazine ring, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride involves multiple steps. The process typically starts with the formation of the triazine ring, followed by the introduction of the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and nitrophenyl group can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological activities.
相似化合物的比较
Compared to other triazine derivatives, 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)methyl)phenyl)-, monohydrochloride is unique due to its specific structural features. Similar compounds include:
Melamine: A simpler triazine derivative used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine ring.
Cyanuric chloride: A triazine compound used in the synthesis of dyes and disinfectants.
These compounds share the triazine ring but differ in their functional groups and applications, highlighting the diversity and versatility of triazine chemistry.
属性
CAS 编号 |
109372-39-6 |
|---|---|
分子式 |
C18H21ClN6O2 |
分子量 |
388.8 g/mol |
IUPAC 名称 |
6,6-dimethyl-1-[4-[(4-nitrophenyl)methyl]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C18H20N6O2.ClH/c1-18(2)22-16(19)21-17(20)23(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)24(25)26;/h3-10H,11H2,1-2H3,(H4,19,20,21,22);1H |
InChI 键 |
NJOUYXMEBCPCQB-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


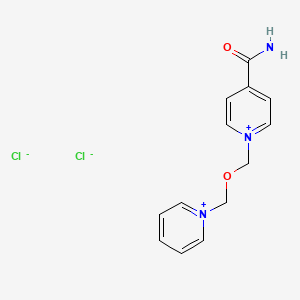
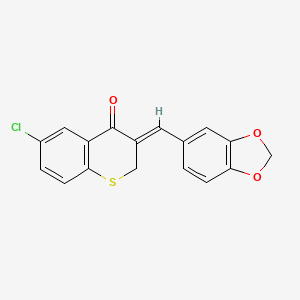
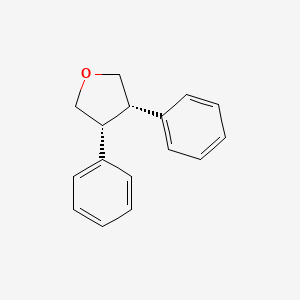
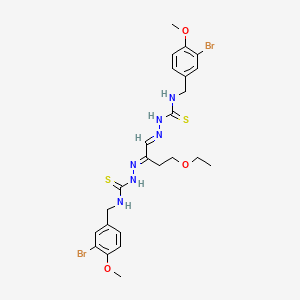
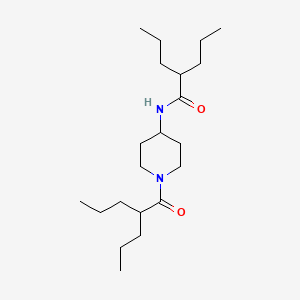
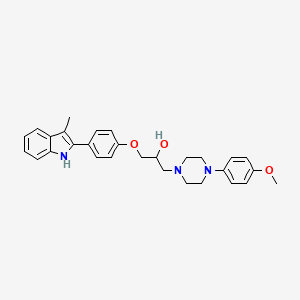
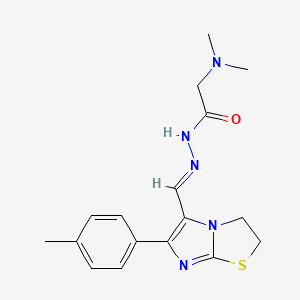
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)

